Flaviolin

説明

Classification within Naphthoquinone Derivatives

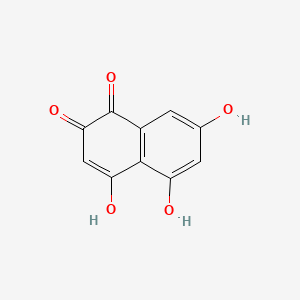

Flaviolin is classified as a naphthoquinone derivative. ontosight.aidrugbank.comchemicalbook.com Naphthoquinones are a class of organic compounds characterized by a naphthohydroquinone moiety, which comprises a benzene (B151609) ring linearly fused to a benzene-1,4-dione (quinone) structure. drugbank.com Specifically, this compound is known as 2,5,7-trihydroxynaphthoquinone, indicating a naphthalene (B1677914) ring with two ketone groups and three hydroxyl groups positioned at the 2, 5, and 7 carbons. ontosight.aichemicalbook.com It is a yellow crystalline solid with a molecular formula of C₁₀H₆O₅ and a molecular weight of 206.15 g/mol . ontosight.aichemicalbook.com

The key chemical properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C₁₀H₆O₅ |

| Molecular Weight | 206.15 g/mol ontosight.aichemicalbook.com |

| Appearance | Yellow crystalline solid ontosight.ai |

| Melting Point | Approximately 220°C ontosight.ai |

| PubChem CID | 160478 drugbank.comnih.govmetabolomicsworkbench.org |

Historical Discoveries and Early Research Context

Early research into this compound established its presence as a natural product, primarily originating from microorganisms. It is known to be produced by various fungi, including Aspergillus species, and bacteria, such as Streptomyces species. ebi.ac.uk The biosynthesis of this compound has been elucidated, revealing its formation through the oxidative dimerization of 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN). THN itself is a product of type III polyketide synthases (PKS), which catalyze the sequential condensation of malonyl-CoA units. This biosynthetic pathway highlights this compound's origin as a secondary metabolite in these microbial systems.

Initial investigations into this compound also explored its potential biological activities, laying the groundwork for further research. These early studies indicated that the compound might possess antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.ai Its ability to scavenge free radicals and mitigate oxidative stress made it a subject of interest for conditions associated with oxidative damage. ontosight.ai Furthermore, its potential to inhibit the growth of certain microorganisms suggested its relevance in the development of antimicrobial therapies. ontosight.ai

Structure

3D Structure

特性

IUPAC Name |

4,5,7-trihydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O5/c11-4-1-5-9(6(12)2-4)7(13)3-8(14)10(5)15/h1-3,11-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPCAGMCQDGQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963960 | |

| Record name | 4,5,7-Trihydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-05-0 | |

| Record name | Flaviolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flaviolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4,5,7-Trihydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLAVIOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH7ZC8J7OE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Natural Occurrence of Flaviolin

Biosynthetic Pathways of Flaviolin

Enzymatic and Spontaneous Oxidation Steps

The biosynthesis of this compound begins with the condensation of five molecules of malonyl-CoA, which are converted into 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) uni.lunih.govwikipedia.orglipidmaps.orgnih.gov. This initial step is catalyzed by a Type III Polyketide Synthase (PKS) known as RppA, also referred to as THN synthase or ThnA nih.govwikipedia.orgnih.gov.

A crucial characteristic of this compound biosynthesis is the subsequent conversion of THN to this compound, which predominantly occurs through a spontaneous, non-enzymatic oxidation reaction nih.govwikipedia.orglipidmaps.orgnih.gov. This non-enzymatic step highlights a unique aspect of its formation, where the intermediate THN is readily oxidized to the red pigment this compound without direct enzymatic catalysis nih.govlipidmaps.orgnih.gov.

While the direct conversion of THN to this compound is largely spontaneous, more complex enzymatic steps are observed in the biosynthesis of related compounds or in alternative pathways where this compound might serve as an intermediate or shunt product. For instance, an enzyme named NphE has been identified that catalyzes both transamination and a two-electron oxidation using O₂ to form 8-amino-flaviolin (8-AF) from a THN-derived mompain. This indicates that while this compound itself forms spontaneously from THN, its derivatives or related compounds may involve specific enzymatic oxidation steps. In Streptomyces griseus, a cytochrome P-450 enzyme, P-450mel, is involved in the biosynthesis of hexahydroxyperylenequinone melanin (B1238610). A mutant lacking P-450mel accumulates this compound as a shunt product, suggesting that P-450mel acts on THN or this compound in a divergent pathway, rather than directly in the THN to this compound conversion. This implies that this compound can be a product, an intermediate, or a shunt product within broader metabolic networks.

The primary biosynthetic steps leading to this compound are summarized in the table below:

Table 1: Key Steps in this compound Biosynthesis

| Step | Reactants | Enzyme/Mechanism | Product | Notes |

| 1 | 5x Malonyl-CoA | RppA (Type III PKS / THN Synthase) | 1,3,6,8-Tetrahydroxynaphthalene (THN) | Initial polyketide condensation and cyclization uni.lunih.govwikipedia.orglipidmaps.orgnih.gov |

| 2 | 1,3,6,8-Tetrahydroxynaphthalene (THN) | Spontaneous non-enzymatic oxidation | This compound | Primary route for this compound formation nih.govwikipedia.orglipidmaps.orgnih.gov |

Genetic Control and Biosynthetic Gene Clusters

The genetic control over this compound biosynthesis is primarily centered around the gene encoding the Type III PKS, RppA. The rppA gene is responsible for the initial conversion of malonyl-CoA to THN and has been identified in several actinomycetes, a group of bacteria known for producing diverse secondary metabolites nih.govwikipedia.org.

In filamentous fungi, particularly Aspergillus fumigatus, this compound is a signature metabolite of the dihydroxynaphthalene (DHN)-melanin pathway. The biosynthesis of conidial pigment in A. fumigatus involves a complex six-gene cluster spanning 19 kb. Genes within this cluster include alb1, arp1, arp2, abr1, abr2, and ayg1. The accumulation of this compound in arp2 deletants supports its role as a branch product within this larger melanin biosynthetic pathway, indicating a sophisticated genetic regulation for its production and subsequent metabolism in fungi.

Streptomyces species are well-known for their rich repertoire of secondary metabolites, and their genomes contain numerous biosynthetic gene clusters (BGCs). The rppA gene, crucial for this compound production, is part of such a cluster in these bacteria nih.gov. However, many of these BGCs are often "silent" or "cryptic" under standard laboratory conditions, meaning their products are not expressed or are produced in very low amounts.

To overcome these limitations and enhance the production or discovery of novel secondary metabolites, synthetic biology approaches are increasingly employed. Strategies such as promoter engineering, which involves utilizing well-characterized genetic control elements to regulate gene expression at transcriptional and translational levels, are used to activate or optimize the expression of these BGCs. This enables a more controlled and efficient production of compounds like this compound through heterologous expression in suitable host organisms.

Synthesis and Production Methodologies for Flaviolin

Chemical Synthesis Strategies

Chemical synthesis offers a direct route to flaviolin and its derivatives, often serving as a crucial intermediate for more complex molecules. This compound plays a direct role in the chemical synthesis of napyradiomycins, a family of natural products known for their antimicrobial and anticancer activities. wikipedia.orgnih.govnih.govuni.lu

Historically, the preparation of this compound through chemical means could be an elaborate process, with some older methods requiring up to eight steps. However, advancements in synthetic chemistry have streamlined this process. For instance, in the total synthesis of napyradiomycin A1, researchers have significantly shortened the preparation of this compound to a mere two steps, starting from the oxidation of 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN). nih.govnih.govuni.lu

Beyond its role as an intermediate, this compound itself is amenable to various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of diverse this compound derivatives, such as 3,3'-biflavioin and 3-linalylthis compound. wikipedia.org

Biotechnological Production Platforms

Biotechnological approaches leverage living organisms or their components for the sustainable and often more efficient production of this compound. This compound is naturally found in fungi, such as Hypoxylon invadens and Phoma wasabiae, and in bacteria, notably Streptomyces species. wikipedia.orguni.lu The core biosynthetic pathway involves the Type III polyketide synthase (PKS) RppA, which catalyzes the sequential condensation of five malonyl-CoA units to form 1,3,6,8-tetrahydroxynaphthalene (THN). THN then spontaneously oxidizes to yield this compound. wikipedia.orgwikipedia.orgwikidata.orgdsmz.dewasteless.bionih.govnih.govnih.govuni.lufishersci.ca

Recombinant Microbial Fermentation (e.g., Escherichia coli, Pseudomonas putida)

Recombinant microbial fermentation utilizes genetically engineered microorganisms to produce this compound. This method offers advantages in scalability and control over production conditions.

Escherichia coli :

Escherichia coli has been engineered for this compound production by transforming strains like BL21 Star(DE3) with plasmids such as pBbE7k-O-rppA. wikipedia.org

The enhanced ribonuclease E activity in this E. coli strain contributes to improved mRNA stability, thereby boosting recombinant protein yields. wikipedia.org

Fermentation in 2xYPTG medium (16 g/L tryptone, 18 g/L glucose) has been optimized, achieving cell densities of OD₆₀₀ = 3.0 before induction with 0.5 mM IPTG. Post-induction incubation at 16°C for 20 hours resulted in a this compound titer of 120 mg/L in shake-flask cultures. wikipedia.org

Engineered E. coli strains expressing the RppA gene have shown this compound titers up to 26 mg/L. wikipedia.org

this compound biosynthesis in E. coli is also used as a colorimetric biosensor for monitoring intracellular malonyl-CoA levels, as RppA converts malonyl-CoA into THN, which then auto-oxidizes to this compound, quantifiable by its absorbance at 340 nm. wikipedia.orgwikipedia.orgwikidata.orgdsmz.dewasteless.bionih.gov

Increased glucose concentration can significantly impact this compound production in E. coli, potentially by enhancing the flux towards malonyl-CoA or increasing functional protein expression. wikipedia.org

Carbon dioxide (CO₂) concentration can also influence malonyl-CoA production in E. coli, with higher CO₂ levels potentially diverting malonyl-CoA towards fatty acid synthesis rather than this compound production. wikidata.org

Pseudomonas putida :

Pseudomonas putida KT2440 is recognized as a robust and adaptable host for metabolic engineering due to its diverse metabolic capabilities and tolerance to solvents and toxic compounds. wikipedia.orgservicebio.com

The RppA biosensor system has also been successfully implemented in P. putida. dsmz.deservicebio.com

Comparative studies of different vector constructs for RppA expression in P. putida identified pBBR1-rppA as providing the best performance, yielding 44.7 mg/L of this compound. dsmz.de

Media optimization using machine learning in P. putida KT2440 has led to substantial increases in this compound titer and process yield. wikipedia.orgamericanelements.comwikipedia.orgfishersci.seciteab.com

Genetic interventions aimed at increasing malonyl-CoA availability in P. putida, such as modifications to genes involved in sugar catabolism, the tricarboxylic acid (TCA) cycle, and fatty acid biosynthesis, can significantly enhance this compound levels. servicebio.comuni.lu

Table 1: this compound Production in Recombinant Microbial Fermentation

| Host Organism | Strain / Plasmid | Culture Conditions | Titer / Yield | Reference |

| Escherichia coli | BL21 Star(DE3) with pBbE7k-O-rppA | 2xYPTG medium, OD₆₀₀=3.0, 0.5 mM IPTG induction, 16°C for 20h (shake-flask) | 120 mg/L | wikipedia.org |

| Escherichia coli | Engineered strains expressing RppA | Not specified | Up to 26 mg/L | wikipedia.org |

| Escherichia coli | BL21(DE3) with THNS gene | 5 mL shake flask | 1.053 g/L (as malonyl-CoA indicator) | wikidata.org |

| Escherichia coli | BL21(DE3) with THNS gene | 5 L benchtop bioreactor | 0.04 g/L (as malonyl-CoA indicator) | wikidata.org |

| Pseudomonas putida | KT2440 with pBBR1-rppA | Not specified | 44.7 mg/L | dsmz.de |

Cell-Free Biosynthesis Systems

Cell-free biosynthesis (CFB) systems, which involve cell-free transcription-translation and biosynthesis, represent a powerful platform for the rapid prototyping and production of metabolites like this compound. fishersci.se

E. coli BL21 Star (DE3) cell-free extracts (CFE) have been employed to evaluate different codon-optimized variants of RppA for this compound production. nih.govfishersci.se

this compound's characteristic absorbance at 340 nm makes it a convenient semi-quantitative reporter in these cell-free systems, enabling the optimization of reactions by fine-tuning the substrate malonyl-CoA. nih.govfishersci.se

These systems are particularly valuable for rapid prototyping of expression parameters and for investigating biosynthetic gene cluster (BGC) refactoring techniques, allowing for quicker iteration cycles compared to in vivo methods. nih.gov

In E. coli lysate-based cell-free systems, the this compound signal typically reaches its maximum within approximately 2-3 hours, even though some systems are designed to prolong protein synthesis for up to 10 hours. nih.gov

Research indicates that codon harmonization can improve natural product synthesis in cell-free environments more effectively than traditional codon optimization. nih.gov

Process Optimization for Enhanced this compound Yield and Purity

Optimizing the production process is critical for increasing this compound yield and purity, making biotechnological production more commercially viable.

Media Optimization :

Advanced techniques, such as machine learning-led semi-automated media optimization, have been successfully applied to P. putida KT2440. These efforts have resulted in significant improvements, including a 60-70% increase in titer and a remarkable 350% increase in process yield across different campaigns. wikipedia.orgamericanelements.comwikipedia.orgfishersci.seciteab.com

A surprising finding from these optimization studies was the identification of common salt (NaCl) as the most crucial component influencing this compound production, with optimal concentrations being very high, comparable to seawater. wikipedia.orgamericanelements.comwikipedia.orgfishersci.seciteab.com

In E. coli, increasing glucose concentration has been shown to considerably enhance this compound production, likely due to an increased flux of malonyl-CoA, a key precursor. wikipedia.org

The concentration of CO₂ in the environment can also impact malonyl-CoA production in E. coli. wikidata.org

Strain Engineering :

Overexpression of the RppA gene, encoding the Type III PKS responsible for this compound synthesis, is fundamental for enhancing production from malonyl-CoA. dsmz.dewasteless.bionih.gov

In E. coli, engineering strategies such as enhancing ribonuclease E activity improve mRNA stability, leading to higher recombinant protein yields. wikipedia.org

For P. putida, genetic modifications to increase malonyl-CoA availability, achieved by knocking out specific genes involved in sugar catabolism, the TCA cycle, and fatty acid biosynthesis, have been shown to significantly boost this compound levels. servicebio.comuni.lu

The choice of codon usage for the rppA gene also plays a role. While codon optimization is generally pursued, studies have unexpectedly shown that native Streptomyces coelicolor codons for rppA can sometimes lead to higher this compound production than P. putida codon-optimized variants. wikipedia.orgnih.gov

Fermentation Parameters :

Careful control of fermentation parameters is crucial. For E. coli, optimal induction conditions (e.g., 0.5 mM IPTG) and temperature (e.g., 16°C for 20 hours post-induction) are vital for balancing enzyme activity and cell viability. wikipedia.org

Purity :

The purity of this compound can vary significantly depending on the production method. Reported purity levels indicate that recombinant E. coli fermentation can achieve 92% purity, cell-free synthesis 85–90%, and Phoma wasabiae fermentation around 70%. wikipedia.org

Table 2: this compound Production Optimization and Purity by Method

| Production Method | Optimization Strategy / Condition | Impact on Titer / Yield / Purity | Reference |

| Recombinant E. coli Fermentation | 0.5 mM IPTG induction, 16°C for 20h post-induction | 120 mg/L titer | wikipedia.org |

| Recombinant E. coli Fermentation | Enhanced ribonuclease E activity | Boosts recombinant protein yields | wikipedia.org |

| Recombinant E. coli Fermentation | Increased glucose concentration | Considerable effect on production | wikipedia.org |

| Recombinant E. coli Fermentation | Optimal CO₂ concentration | Influences malonyl-CoA production | wikidata.org |

| Recombinant Pseudomonas putida Fermentation | Machine learning-led media optimization (e.g., high NaCl concentration) | 60-70% increase in titer, 350% increase in process yield | wikipedia.orgamericanelements.comwikipedia.orgfishersci.seciteab.com |

| Recombinant Pseudomonas putida Fermentation | Genetic interventions to increase malonyl-CoA availability | Significant increase in this compound levels | servicebio.comuni.lu |

| Cell-Free Synthesis | Fine-tuning substrate malonyl-CoA, codon harmonization | Improves synthesis | nih.govfishersci.se |

| Purity (General) | Cell-Free Synthesis | 85–90% purity | wikipedia.org |

| Purity (General) | Recombinant E. coli | 92% purity | wikipedia.org |

| Purity (General) | Phoma wasabiae Fermentation | 70% purity | wikipedia.org |

Structural Diversity and Derivatives of Flaviolin

Naturally Occurring Flaviolin Derivatives

In nature, this compound undergoes several enzymatic modifications that lead to a family of related compounds. These derivatives are often found in the same producing organisms, primarily actinomycetes, and contribute to the chemical diversity of their secondary metabolite profiles.

Prenylation, the attachment of isoprenoid chains, is a significant modification of the this compound scaffold. This process is catalyzed by prenyltransferase enzymes, which typically attach dimethylallyl (C5), geranyl (C10), or farnesyl (C15) moieties to the aromatic core.

A prominent example of this class is the flaviogeranins, a group of naphthoquinone-based meroterpenoids isolated from marine-derived Streptomyces sp. mdpi.com. These compounds feature a geranyl group attached to the this compound backbone. The biosynthesis of these molecules is proposed to begin with the formation of the this compound core, which is then subjected to modifications including prenylation, oxidation, and methylation mdpi.com. An aromatic prenyltransferase from Streptomyces sp. strain CL190, known as Orf2, has been shown in vitro to catalyze the attachment of a geranyl group to this compound during the biosynthesis of the related meroterpenoid naphterpin (B1215475) nih.gov. This enzymatic activity highlights the relaxed substrate specificity of some prenyltransferases, which can accept this compound as a substrate for generating prenylated derivatives nih.gov.

This compound monomers can undergo oxidative C-C coupling to form dimers and trimers, a process that generates highly conjugated pigments researchgate.net. These polymers, known as bithis compound and trithis compound, have been identified in Streptomyces species and are thought to protect the bacteria from UV radiation researchgate.netresearchgate.net.

This polymerization is not a spontaneous event but is catalyzed by a specific class of enzymes. Research has identified cytochrome P450 enzymes, specifically from the CYP158A subfamily, as responsible for this transformation. Enzymes such as CYP158A1, CYP158A2, and CYP158A3 from Streptomyces coelicolor and Streptomyces avermitilis have been characterized as bithis compound synthases researchgate.netresearchgate.netresearchgate.net. These enzymes facilitate the oxidative coupling of two this compound molecules within their active sites to produce this compound dimers researchgate.netresearchgate.net. Structural studies of CYP158A2 have shown two molecules of this compound bound in the active site, stacked above the heme cofactor in a way that facilitates the C-C bond formation researchgate.net. While CYP158A2 can produce three different isomers of bithis compound and one of trithis compound, CYP158A1 produces only two of the bithis compound isomers, indicating distinct stereo- and regiospecificity between the enzymes researchgate.net.

Glycosylation, the attachment of sugar moieties, is another route for the natural derivatization of this compound. The red-brown pigment produced by Saccharopolyspora erythraea has been shown to contain glycosylated derivatives of this compound nih.gov.

A specific example is 7-O-rhamnosyl this compound nih.gov. In this derivative, a rhamnose sugar is attached to the hydroxyl group at the C-7 position of the this compound ring. The biosynthesis of such glycosylated forms requires a glycosyltransferase enzyme and an activated sugar donor, typically a nucleotide diphosphate (B83284) (NDP)-sugar. In the case of 7-O-rhamnosyl this compound, the precursor is likely TDP-L-rhamnose. It is proposed that the NDP-sugar can be sourced either from a dedicated pathway within the secondary metabolite biosynthetic gene cluster or "borrowed" from primary metabolic pathways, such as those involved in cell wall biosynthesis where TDP-L-rhamnose is often present in significant amounts nih.gov.

Substitution with an amino group represents a less common but biosynthetically important modification of the this compound structure. A key example is 8-amino-2,5,7-trihydroxynaphthalene-1,4-dione, also known as 8-amino-flaviolin mdpi.com. This compound has been identified as a crucial early-stage intermediate in the biosynthesis of furaquinocin, a meroterpenoid produced by Streptomyces sp. strain KO-3988 mdpi.com.

The formation of 8-amino-flaviolin is enzymatically controlled. Its biosynthesis involves a type III polyketide synthase (Fur1), a monooxygenase (Fur2), and importantly, an aminotransferase (Fur3) mdpi.com. The aminotransferase is responsible for introducing the amino group onto the naphthoquinone core. This amino-substituted intermediate is then further processed in the biosynthetic pathway. The discovery of flaviogeranins containing an amino group at the C8 position further supports the existence of this biosynthetic route mdpi.com.

Table 1: Summary of Naturally Occurring this compound Derivatives

| Derivative Type | Example(s) | Key Enzyme Class | Source Organism (Example) |

|---|---|---|---|

| Prenylated | Flaviogeranins | Prenyltransferase | Streptomyces sp. |

| Oxidative Coupling Products | Bithis compound, Trithis compound | Cytochrome P450 (CYP158A) | Streptomyces coelicolor |

| Glycosylated | 7-O-rhamnosyl this compound | Glycosyltransferase | Saccharopolyspora erythraea |

| Amino-Substituted | 8-amino-flaviolin | Aminotransferase | Streptomyces sp. |

Synthetic and Semi-Synthetic this compound Analogs

While the total chemical synthesis of this compound itself is established, the creation of novel analogs has largely leveraged biocatalytic and chemoenzymatic approaches. These methods combine the tools of organic chemistry with the specificity of enzymes to generate derivatives that are not found in nature or are difficult to produce via traditional synthesis. This strategy often uses naturally produced this compound as a starting scaffold for further modification.

Chemoenzymatic synthesis utilizes enzymes as catalysts to perform specific transformations on a substrate. This approach has been applied to this compound to create novel prenylated analogs. For instance, the bacterial prenyltransferase NphB has demonstrated a relaxed substrate specificity and can be used in vitro to transfer prenyl groups to various aromatic acceptors, including this compound researchgate.net. By supplying this compound and different prenyl diphosphate donors (e.g., dimethylallyl diphosphate, geranyl diphosphate) to the enzyme, a range of new C-prenylated or O-prenylated this compound derivatives can be generated nih.govresearchgate.net. This method allows for the controlled production of specific analogs by selecting the appropriate enzyme and prenyl donor.

Furthermore, the principles of synthetic biology offer a pathway to generate novel this compound analogs. This compound is a polyketide, synthesized by a Type III polyketide synthase (PKS) researchgate.netnih.gov. The field of PKS engineering involves modifying these enzymatic assembly lines to accept different starter or extender units. By engineering the PKS responsible for this compound synthesis, it is theoretically possible to incorporate non-native building blocks into the polyketide chain, leading to the formation of a structurally modified this compound core. While specific examples of engineered this compound analogs are not widely reported, the successful creation of fluorinated derivatives of other complex polyketides using hybrid polyketide-synthase/fatty-acid-synthase enzymes demonstrates the feasibility of this strategy. Such approaches could be used to create halogenated or otherwise modified this compound analogs with potentially novel properties.

Biological Activities and Molecular Mechanisms of Flaviolin

Antimicrobial Activity of Flaviolin

This compound demonstrates notable antimicrobial properties, exhibiting both antibacterial and antifungal effects. Studies have shown its ability to inhibit the growth of various pathogenic microorganisms. researchgate.net

This compound exerts its antibacterial effects primarily by disrupting the integrity of the bacterial cell membrane and interfering with essential metabolic pathways. Research indicates that this compound can inhibit the growth of Gram-positive bacteria, such as Staphylococcus aureus. Table 1: Overview of this compound's Antimicrobial Activity

| Target Organism | Observed Effect | Mechanism |

| Staphylococcus aureus | Inhibits growth | Disrupts cell membrane; interferes with metabolic pathways. |

| Candida albicans | Inhibits growth | Disrupts cell membrane; interferes with metabolic pathways. |

In addition to its antibacterial actions, this compound exhibits significant antifungal activity. It has been shown to inhibit the growth of fungal pathogens like Candida albicans. The underlying mechanism for this antifungal effect involves the disruption of the fungal cell membrane, which ultimately leads to cell death.

Antineoplastic Activity of this compound (In Vitro Studies)

This compound has demonstrated promising antineoplastic properties in in vitro studies, particularly against breast and colon cancer cell lines. A key aspect of its anticancer potential lies in its ability to induce apoptosis (programmed cell death) in these cancer cells. Table 2: Overview of this compound's Antineoplastic Activity (In Vitro)

| Cell Type | Observed Effect | Mechanism |

| Breast and Colon Cancer | Induces apoptosis | Activates the intrinsic apoptotic pathway. |

This compound's induction of apoptosis in cancer cells is a significant mechanism of its antineoplastic action. This process involves the activation of caspases, which are a family of proteases playing crucial roles in programmed cell death, and the modulation of signaling pathways that are typically involved in cell survival.

The antineoplastic activity of this compound is specifically linked to the activation of the intrinsic apoptotic pathway. This pathway is characterized by a series of intracellular events, including the loss of mitochondrial membrane potential and the subsequent release of cytochrome c. These events are critical steps that commit a cell to programmed death.

Antioxidant Activity of this compound

Free Radical Scavenging Capabilities

This compound functions as an antioxidant by directly scavenging free radicals and mitigating oxidative stress nih.gov. This activity is vital for cellular protection against damage induced by reactive oxygen species (ROS) nih.gov. As a naphthoquinone, this compound contributes to its antioxidant effects through redox cycling nih.gov. The broader class of flavonoids, to which this compound belongs, neutralizes reactive oxygen species through mechanisms such as hydrogen atom and electron donation, enhancement of endogenous antioxidant enzyme activity, and chelation of transition metal ions sigmaaldrich.com. While specific quantitative data for this compound in assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ehtylbenzothiazolin-6-sulfnic acid) are not detailed, these methods are commonly employed to evaluate the free radical scavenging capacity of such compounds, and related compounds demonstrate potent activity in these assays.

Mechanisms of Redox Cycling

This compound, as a naphthoquinone, is capable of undergoing redox cycling nih.gov. This process is central to its antioxidant properties. However, depending on the cellular environment, this redox cycling can also lead to the generation of reactive species, which may induce apoptosis in cancer cells, indicating a context-dependent pro-oxidant activity nih.gov. A related compound, 8-amino-flaviolin (8-amino-2,5,7-trihydroxynaphthalene-1,4-dione), has been shown to be reversibly redox-active with a midpoint potential of -474.5 mV, suggesting its potential role as an endogenous extracellular electron shuttle. This characteristic underscores the inherent redox capabilities within the this compound structural family. Flavonoids, generally, can exhibit pro-oxidant effects, particularly in the presence of redox-active metals like iron or copper, which catalyze their redox cycling and can result in the formation of phenolic radicals capable of damaging lipids and DNA. The pro-oxidant activity of flavonoids is often influenced by the number and position of their hydroxyl groups.

Enzyme Modulation and Inhibitory Effects of this compound

This compound interacts with various biomolecules, including enzymes, thereby influencing their activity and function nih.gov. Its capacity to inhibit specific enzymes involved in metabolic processes is a key aspect of its biological profile nih.gov.

This compound has emerged as a promising candidate for inhibiting the 3-chymotrypsin-like protease (3CLpro) of the SARS-CoV-2 virus, the causative agent of COVID-19 nih.gov. The 3CLpro enzyme is critical for the viral life cycle and is recognized as a significant antiviral drug target. Molecular docking studies have demonstrated that this compound exhibits a strong binding affinity to 3CLpro, forming multiple hydrogen bonds with the protease nih.gov. These computational analyses indicate that this compound's binding affinity to 3CLpro surpasses that of other fungal metabolites tested nih.gov. Furthermore, computational studies suggest that this compound's efficacy in interacting with 3CLpro is comparable to that of N3 (PubChem CID: 6323191), a known inhibitor of the protease. While direct IC50 values for this compound against 3CLpro were not detailed in the provided information, other flavonoid compounds have demonstrated inhibitory activity against SARS-CoV-2 3CLpro with IC50 values in the micromolar range (e.g., baicalin (B1667713) at 34.71 µM, herbacetin (B192088) at 53.90 µM, and pectolinarin (B18415) at 51.64 µM). Other reported 3CLpro inhibitors show IC50 values ranging from 0.047 µM to 28.85 µM.

This compound interacts with cytochrome P450 enzymes, modulating their activity and function nih.gov. Notably, Cytochrome P450 158A2 (CYP158A2) plays a specific role in catalyzing the dimerization of this compound. This enzyme facilitates the formation of biflaviolins, including 3,8'-bithis compound (B1264295) (PubChem CID: 25164057) and 3,3'-bithis compound (PubChem CID: 135871120), as well as trithis compound nih.gov. These polymerization products are red-brown pigments believed to provide physical protection to organisms against the harmful effects of UV radiation. Structural studies of CYP158A2 in complex with this compound reveal that the enzyme's active site can accommodate two this compound molecules, which are closely stacked (approximately 4 Å apart) over the heme plane, a configuration conducive to the oxidative C-C coupling reaction. The regiospecificity of these dimerization products is influenced by the active site's topology and specific substrate contact residues. In comparison, CYP158A1, another member of the P450 subfamily, also catalyzes this compound dimerization but yields different molar ratios of bithis compound isomers and produces only two isomers compared to CYP158A2.

This compound is a product of a biosynthetic pathway that involves polyketide synthases (PKS). Specifically, this compound is biosynthesized through the oxidative dimerization of 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) (PubChem CID: 440202) nih.gov. THN itself is generated by type III polyketide synthases, such as RppA, which catalyze the sequential condensation of malonyl-CoA (PubChem CID: 644066) units nih.gov. Therefore, this compound's formation is downstream of PKS activity, indicating that PKS enzymes are involved in the biosynthesis of this compound's precursors rather than being directly modulated or inhibited by this compound itself.

Beyond its interactions with viral proteases and cytochrome P450 enzymes, this compound demonstrates broader enzyme modulation capabilities. It can inhibit specific enzymes involved in metabolic processes, which may lead to the disruption of pathogen growth or the proliferation of cancer cells nih.gov. This compound also interacts with other enzyme systems, such as prenyltransferases nih.gov. Furthermore, naphthoquinones, the chemical class to which this compound belongs, have been observed to stimulate the activity of endogenous antioxidant enzymes, including superoxide (B77818) dismutase and catalase. More broadly, flavonoids are known to regulate gene expression, leading to the induction of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) sigmaaldrich.com. Flavonoids can also influence the activity or expression levels of phase II metabolic enzymes (e.g., UGTs, SULTs, GSTs) and various transporters (e.g., P-gp, MRP2, BCRP, OATP, OAT).

Role of this compound in Biological Pigment Formation

This compound, a naphthoquinone derivative (PubChem CID: 160478), plays a significant role in the biosynthesis of various biological pigments, particularly melanin (B1238610), across different organisms. Its involvement spans from being a direct precursor to participating in pathways that confer photoprotection.

Precursor in Melanin Biosynthesis Pathways

This compound is an important intermediate in the biosynthesis of melanin, a widespread dark pigment found in fungi, bacteria, and other organisms. Its formation is closely linked to the polyketide pathway. The initial step involves the enzyme 1,3,6,8-tetrahydroxynaphthalene synthase (THNS), also known as RppA, a type III polyketide synthase. RppA catalyzes the condensation of five molecules of malonyl-CoA (PubChem CID: 644066) to produce 1,3,6,8-tetrahydroxynaphthalene (THN, PubChem CID: 440202) nih.govmade-in-china.comhmdb.cactdbase.org. Subsequently, THN undergoes a non-enzymatic, spontaneous oxidation reaction to yield this compound made-in-china.comhmdb.cactdbase.orgnih.gov.

This compound's role as a melanin precursor has been observed in various microbial systems. In fungi such as Wangiella dermatitidis, this compound is known to be metabolized into other intermediates, including 5-hydroxy-scytaline, under specific inhibitory conditions like the presence of tricyclazole (B1682534) (PubChem CID: 39040) nih.gov. Tricyclazole is a systemic fungicide that acts by inhibiting melanin biosynthesis, specifically blocking the enzymatic reduction of 1,3,6,8-THN to scytalone (B1230633) (PubChem CID: 162567) and 1,3,8-trihydroxynaphthalene (B1218226) (PubChem CID: 439428) to vermelone (B1206922) (PubChem CID: 173699) guidechem.comnih.gov. When this pathway is inhibited, THN accumulates and auto-oxidizes to this compound and its dimer, 3,3'-bithis compound (PubChem CID: 135871120), indicating this compound's position as a shunt product in the dihydroxynaphthalene (DHN)-melanin pathway guidechem.comnih.govlipidmaps.org.

The biosynthetic pathway highlights this compound's central position as a readily formed intermediate from common metabolic precursors, making it a key building block for more complex pigment structures.

Table 1: this compound's Role in Melanin Biosynthesis Pathways

| Organism/Context | Precursor/Intermediate Role | Key Enzymes/Reactions Involved | Outcome/Significance | Source |

| Streptomyces spp. | Product of THN oxidation | RppA (Type III PKS) converts malonyl-CoA to THN; spontaneous oxidation of THN to this compound | Melanin precursor; building block for higher polymers | nih.govmade-in-china.comhmdb.cactdbase.orgnih.gov |

| Wangiella dermatitidis | Melanin precursor; shunt product | THN reductase (inhibited by tricyclazole) leads to THN accumulation and auto-oxidation to this compound | Accumulation upon pathway inhibition; further metabolized to 5-hydroxy-scytaline | nih.govguidechem.comnih.govlipidmaps.org |

| Streptomyces coelicolor A3(2) | Substrate for polymerization | CYP158A1, CYP158A2 catalyze oxidative C-C coupling of this compound | Formation of bithis compound and trithis compound (highly conjugated pigments) | nih.govuni.luuni.lu |

Photoprotective Functions and UV Irradiation Response

Biological pigments, including those derived from this compound, play a crucial role in protecting organisms from harmful ultraviolet (UV) radiation. Melanin, a broad class of darkly pigmented macromolecules, is widely recognized for its photoprotective capabilities, acting as a natural UV screen nih.govwikipedia.orgfishersci.canih.gov.

This compound and its polymeric derivatives contribute to this photoprotective function. The highly conjugated pigments formed through the oxidative coupling of this compound, such as bithis compound and trithis compound, are believed to provide physical protection to the producing organisms against the damaging effects of UV irradiation, safeguarding their genetic integrity uni.luuni.lu. This protective mechanism is particularly important for soil bacteria like Streptomyces coelicolor A3(2), which are exposed to environmental UV light uni.lu.

Research findings support the photoprotective efficacy of THN-derived molecules, including this compound. Studies have demonstrated that compounds derived from THN can significantly enhance the survival rates of cells exposed to UV radiation wikipedia.org. A positive correlation has been observed between increasing concentrations of these compounds and improved cell survival following UV exposure, highlighting their direct role in mitigating UV-induced damage wikipedia.org. This protective effect is attributed to the ability of these pigments to absorb UV light and potentially scavenge free radicals generated by irradiation nih.gov. The formation of conidial pigments in fungi, which often involves pathways related to this compound, is also vital for protection against UV-induced DNA damage nih.gov.

Table 2: Photoprotective Aspects of this compound and Related Pigments

| Pigment/Compound | Organism/Context | Photoprotective Mechanism | Observed Effect | Source |

| This compound polymers (bithis compound, trithis compound) | Streptomyces coelicolor A3(2) | Physical protection through highly conjugated structure; UV absorption | Protection against deleterious effects of UV irradiation on genetic integrity | uni.luuni.lu |

| THN-derived molecules (including this compound) | Various cells/microorganisms | UV absorption; potential free radical scavenging | Increased survival rates of cells irradiated with UV; positive correlation with concentration | nih.govwikipedia.org |

| Melanin (general) | Fungi, bacteria, animals, plants | UV screening; free radical trapping | Protection from UV radiation; contribution to UV-induced DNA damage prevention | nih.govwikipedia.orgfishersci.canih.govnih.gov |

Structure Activity Relationship Sar Studies of Flaviolin

Correlation Between Structural Modifications and Bioactivity

Flaviolin, also known as 2,5,7-trihydroxynaphthoquinone, is a natural product characterized by a naphthalene (B1677914) ring system with hydroxyl and ketone functionalities . Its core structure is a precursor in the biosynthesis of a diverse array of compounds, which undergo various modifications such as oxidation, methylation, and prenylation . These structural alterations significantly impact the resulting compounds' bioactivity.

Research into naphthoquinone-based meroterpenoids derived from Streptomyces sp. B9173 provides insights into how specific modifications to the this compound scaffold affect its biological properties. For instance, the introduction of an amino group at the C8 position of the naphthoquinone core, as seen in 8-amino-flaviolin precursors, leads to derivatives that exhibit weaker antibacterial activity compared to their hydroxylated counterparts . Conversely, prenylation at the C7 hydroxyl group yields compounds like flaviogeranin A, while prenylation at the C2 position results in flaviogeranin D . Hydroxylation at C8 can lead to intermediates such as flaviogeranin C1 and C2 .

This compound itself has demonstrated various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects . Specifically, it has shown weak anti-Staphylococcus aureus activity with a minimum inhibitory concentration (MIC) of 66.7 µg/mL . The subtle changes in the substitution pattern around the naphthoquinone core can thus lead to considerable differences in the compound's efficacy and spectrum of activity.

Analytical Methodologies for Flaviolin Quantification and Characterization

Spectrophotometric Detection and Quantification

Spectrophotometric methods offer a cost-effective and rapid approach for the detection and quantification of flaviolin, particularly in biological samples. This compound exhibits a strong absorbance at 340 nm, a characteristic leveraged for its colorimetric quantification. wikipedia.orgnih.govnih.govepa.gov This property makes it suitable for use as a colorimetric biosensor, notably for the quantification of malonyl-CoA. In systems where 1,3,6,8-tetrahydroxynaphthalene (B103748) synthase (THNS) catalyzes the conversion of malonyl-CoA to 1,3,6,8-tetrahydroxynaphthalene (THN), the subsequent auto-oxidation of THN to this compound allows for a linear correlation between this compound's absorbance at 340 nm and the initial malonyl-CoA concentration. wikipedia.orgnih.gov

A typical protocol for spectrophotometric quantification of this compound involves culturing microbial strains engineered to express THNS under controlled conditions. Following incubation, the supernatant is collected, and its optical density (OD) is measured at 340 nm using a spectrophotometer. The measured absorbance is then converted into this compound concentration using a pre-established standard curve. wikipedia.org The conjugated aromatic structure of this compound, coupled with its stability under aerobic conditions and its secretion from microbial cells into the extracellular medium, simplifies sample preparation for these assays. wikipedia.org

Despite its advantages, potential discrepancies in this compound-based measurements can arise from factors such as THNS enzyme kinetics (e.g., substrate inhibition) or this compound polymerization, especially under high UV exposure. To mitigate these issues, researchers may validate THNS activity through enzymatic assays, employ reducing agents (e.g., ascorbate) to prevent this compound polymerization, and cross-calibrate results with more absolute quantification methods like HPLC or mass spectrometry. wikipedia.org

Table 1: Typical Spectrophotometric Parameters for this compound Quantification

| Parameter | Value/Range | Reference |

| Maximum Absorbance (λmax) | 340 nm | wikipedia.orgnih.govnih.govepa.gov |

| Measurement Type | Optical Density (OD) | wikipedia.orgnih.govnih.govepa.gov |

| Linear Range (Standard Curve) | 0.5–40 mg/L (for this compound) | wikipedia.org |

| Sample Type | Microbial culture supernatant | wikipedia.org |

| Biosensor Application | Malonyl-CoA quantification (via THNS activity) | wikipedia.orgnih.gov |

Chromatographic Separation Techniques (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, identification, and quantification of this compound, especially in complex mixtures or when higher resolution and specificity are required. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase, leading to varying retention times.

HPLC has been widely employed for the analysis of this compound in various biological contexts, including confirming its production in engineered bacterial strains and analyzing its presence in fungal cultures. For instance, HPLC analysis has been used to identify this compound by its co-migration with authentic standards, providing a robust method for confirmation. The technique allows for metabolite profiling, offering insights into the presence and relative abundance of this compound alongside other related compounds. nih.gov

Coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) further enhances its analytical power, enabling unequivocal confirmation of this compound's identity through molecular weight and fragmentation pattern analysis. wikipedia.org This combined approach is particularly valuable for resolving ambiguities that might arise from simpler spectrophotometric measurements, especially when dealing with samples containing potential interfering substances. wikipedia.org

Table 2: Applications of HPLC in this compound Analysis

| Application | Key Feature | Reference |

| Quantification | Precise measurement in complex matrices | wikipedia.org |

| Identification | Co-migration with authentic standards | |

| Confirmation of Production | Verification in engineered microbial systems | |

| Metabolite Profiling | Analysis of this compound alongside related compounds | nih.gov |

| Resolution of Spectrophotometric Discrepancies | Provides absolute quantification and specificity | wikipedia.org |

Advanced Spectroscopic Characterization

Beyond quantification and separation, advanced spectroscopic techniques are crucial for the detailed structural characterization of this compound and its derivatives. These methods provide in-depth information about the molecular structure, functional groups, and connectivity of atoms within the compound.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is commonly used to determine the exact molecular formula of this compound and its related compounds by providing precise mass-to-charge ratio (m/z) measurements. LC-MS and MS/MS analyses are also employed to confirm this compound production and identify its various polymeric or modified forms, such as bithis compound and trithis compound, by analyzing their characteristic fragmentation patterns. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional (DEPT, HSQC, HMBC) techniques, is fundamental for elucidating the complete chemical structure of this compound. These methods provide detailed insights into the arrangement of hydrogen and carbon atoms, their bonding environments, and spatial relationships, allowing for the unambiguous assignment of chemical shifts and structural confirmation. For instance, NMR data can reveal the presence of specific functional groups, such as hydroxyl groups and carbonyl carbons, and their positions within the naphthoquinone scaffold.

UV-Visible Spectroscopy: While also used for quantification (as discussed in 7.1), UV-Vis spectroscopy contributes to characterization by providing a unique spectral fingerprint. The characteristic absorption maximum at 340 nm for this compound is a key identifier. wikipedia.orgnih.govnih.govepa.gov For related compounds like flaviogeranin B1, distinct UV-Vis absorption maxima (e.g., 242, 304, 504, 536, 576 nm) aid in their characterization.

X-ray Crystallography: Although not directly used for routine this compound quantification, X-ray diffraction data are critical for determining the crystal structures of enzymes that interact with this compound, providing insights into binding mechanisms and catalytic reactions involving the compound.

Table 3: Advanced Spectroscopic Techniques for this compound Characterization

| Technique | Information Provided | Reference |

| Mass Spectrometry (MS) | Exact molecular formula, molecular weight, fragmentation patterns, identification of derivatives (e.g., bithis compound) | wikipedia.org |

| NMR Spectroscopy | Full structural elucidation, connectivity of atoms, functional groups, spatial arrangement (¹H, ¹³C, DEPT, HSQC, HMBC) | |

| UV-Visible Spectroscopy | Characteristic absorption maxima (e.g., 340 nm for this compound), spectral fingerprint | wikipedia.orgnih.govnih.govepa.gov |

| X-ray Crystallography | Enzyme-substrate interactions, binding mechanisms (indirectly for this compound structure) |

Biotechnological Applications and Research Tools Utilizing Flaviolin

Development of Malonyl-CoA Biosensors Based on Flaviolin Production

This compound's characteristic red color has been effectively repurposed for the development of colorimetric biosensors to monitor intracellular malonyl-CoA levels in microbial systems. Malonyl-CoA is a critical central metabolite and a fundamental building block for the biosynthesis of numerous valuable natural products, including polyketides and phenylpropanoids; however, its intracellular availability is often a limiting factor due to competition with essential cellular metabolism researchgate.netnih.govrdworldonline.com.

A prominent example of such a biosensor utilizes RppA, a type III polyketide synthase (PKS) originating from Streptomyces griseus researchgate.netnih.gov. RppA catalyzes the condensation of five molecules of malonyl-CoA to produce 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) researchgate.netnih.govlsu.edunih.govbwise.kr. Subsequently, THN spontaneously oxidizes into the red-colored this compound researchgate.netnih.govnih.govbwise.kr. This enzymatic conversion provides a direct, colorimetric readout: strains with enhanced malonyl-CoA accumulation exhibit a deeper red color, allowing for simple visual identification researchgate.netnih.govrdworldonline.comnih.govpnas.orgmdpi.com.

This this compound-based biosensor has demonstrated applicability in various industrially relevant bacteria, including Escherichia coli, Pseudomonas putida, and Corynebacterium glutamicum researchgate.netnih.govnih.govpnas.org. Its simplicity and robustness, coupled with direct signal generation, make it an advantageous tool, particularly in microorganisms where autofluorescence might interfere with other detection methods nih.govpnas.org. For quantitative analysis, the absorbance of this compound can be monitored at 340 nm, a wavelength chosen to minimize background noise from cellular components researchgate.netnih.govnih.govbwise.kr.

Metabolic Engineering Applications for Enhanced Metabolite Production

The this compound-based malonyl-CoA biosensor serves as a powerful tool in metabolic engineering to optimize the production of malonyl-CoA-derived compounds. By enabling high-throughput screening, it facilitates the rapid identification of genetic targets that can increase the intracellular malonyl-CoA pool researchgate.netnih.govrdworldonline.compnas.orgmdpi.com.

In studies using E. coli, the biosensor has been instrumental in screening synthetic small regulatory RNA (sRNA) libraries to identify gene knockdown targets that significantly enhance malonyl-CoA levels researchgate.netnih.govnih.govpnas.org. For instance, knocking down genes associated with fatty acid biosynthesis or specific targets like pabA has led to increased malonyl-CoA accumulation researchgate.netnih.govmdpi.com. These engineered strains have shown remarkable improvements in the production of various polyketides and phenylpropanoids.

Table 1: Enhanced Production of Malonyl-CoA-Derived Products in Engineered E. coli Strains Utilizing this compound Biosensor

| Compound | Type | Enhanced Production Level (mg/L) [Index] |

| 6-Methylsalicylic acid | Polyketide | 440.3 researchgate.netnih.gov |

| Aloesone | Polyketide | 30.9 researchgate.netnih.gov |

| Resveratrol | Phenylpropanoid | 51.8 researchgate.netnih.gov |

| Naringenin | Phenylpropanoid | 103.8 researchgate.netnih.gov |

Beyond directly enhancing malonyl-CoA, the strategic deletion of this compound-like gene clusters in microorganisms, such as Saccharopolyspora pogona, has been shown to simplify the metabolic background and prevent precursor diversion, leading to optimized biosynthesis routes for other valuable compounds like butenyl-spinosyn, with reported increases of up to 4.06-fold sciepublish.com.

This compound as a Reporter System for Biosynthetic Pathway Research

This compound's inherent color serves as an effective visual reporter system for investigating and optimizing biosynthetic pathways, particularly those involving polyketide synthases and malonyl-CoA as a precursor. As RppA converts malonyl-CoA into this compound, the red pigment directly indicates the activity of the PKS and the availability of its substrate researchgate.netrdworldonline.comnih.govnih.govpnas.org.

This compound as a Precursor in Chemoenzymatic Synthesis

This compound itself is a natural product, a naphthoquinone derivative, biosynthesized through enzymatic pathways, specifically from 1,3,6,8-tetrahydroxynaphthalene (THN) via spontaneous oxidation nih.govbwise.kr. While this compound is primarily known as a product of biosynthesis and a reporter for metabolic processes, its structural characteristics as a polyketide and the involvement of its derivatives in complex natural product pathways suggest potential relevance in chemoenzymatic synthesis strategies.

The biosynthesis of complex hybrid isoprenoid-polyketides, known as meroterpenoids (e.g., furaquinocin, naphterpin), often involves THN-derived intermediates rsc.org. For instance, 8-amino-flaviolin has been identified as a biosynthetic intermediate that undergoes reductive deamination to form 1,2,4,5,7-pentahydroxynaphthalene (PHN), a crucial hydroquinone (B1673460) intermediate for subsequent enzymatic reactions such as methylation, prenylation, and intramolecular hydroalkoxylation in the biosynthesis of furaquinocin rsc.org. This highlights that this compound derivatives can serve as pivotal intermediates within complex natural biosynthetic cascades.

Chemoenzymatic synthesis, which combines chemical and enzymatic reactions, is a powerful approach for producing complex natural products that are challenging to synthesize purely chemically chemistryviews.orgmdpi.comnih.gov. Polyketide backbones, similar to this compound's structure, are formed by polyketide synthases, and subsequent enzymatic modifications contribute significantly to their structural diversity chemistryviews.org. Understanding the precise enzymatic steps involved in this compound's biosynthesis and the transformations of its derivatives can inform the design of chemoenzymatic routes to produce this compound analogs or other related complex polyketides and meroterpenoids by leveraging specific enzymatic selectivities on chemically synthesized precursors or intermediates.

Advanced Research Perspectives and Future Directions for Flaviolin Studies

Integration of Multi-Omics Approaches (e.g., Genomics, Transcriptomics, Metabolomics)

The application of multi-omics strategies is crucial for a comprehensive understanding of flaviolin's intricate biology. Genomics can facilitate the identification of novel genes and gene clusters responsible for this compound biosynthesis across diverse organisms, including bacteria like Streptomyces and Pseudomonas researchgate.netnih.gov. Transcriptomics can provide insights into the regulatory mechanisms governing this compound production by revealing changes in gene expression under various environmental conditions or genetic manipulations biorxiv.orgnih.govacs.org. For instance, transcriptome profiling has been used to understand the biosynthesis of related compounds and identify key genes involved in secondary metabolism optimization acs.orgnih.gov. Metabolomics, on the other hand, allows for the identification of precursors, intermediates, and downstream metabolites associated with this compound pathways, offering a holistic view of metabolic flux and potential bottlenecks in production researchgate.netnih.gov. The integration of these data sets, often through systems biology approaches, enables a more complete picture of how this compound is produced and interacts within biological systems, paving the way for targeted genetic and metabolic engineering efforts researchgate.net. This integrated approach is vital for understanding regulatory mechanisms and optimizing secondary metabolism through gene cluster simplification acs.orgnih.gov.

Synthetic Biology and Pathway Engineering for Novel this compound Analogs

Synthetic biology and pathway engineering offer powerful tools for enhancing this compound production and designing novel this compound analogs with potentially improved properties or new bioactivities. This involves manipulating existing biosynthetic pathways or constructing entirely new ones in amenable host microorganisms such as Escherichia coli or Pseudomonas putida biotechrep.irnih.govmdpi.com. Key strategies include the rational design of enzymes, modification of gene expression levels, and the deletion of non-essential genes to achieve optimal production biotechrep.ir. For example, the type III polyketide synthase (PKS) RppA plays a critical role in this compound biosynthesis by converting malonyl-CoA into 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN), which then spontaneously oxidizes to this compound nih.govnih.gov. Engineering efforts have successfully repurposed RppA as a malonyl-CoA biosensor, enabling colorimetric screening for increased this compound production nih.govethz.ch. Furthermore, the use of synthetic promoters has led to a 3.3-fold increase in this compound production, demonstrating the potential of genetic control elements to regulate gene expression and enhance yields mdpi.com. Genome reduction and optimization in microorganisms, such as the deletion of a this compound-like gene cluster in Saccharopolyspora pogona, have also shown significant increases (4.06-fold) in the production of related natural products by reducing competitive metabolism acs.orgnih.gov.

High-Throughput Screening and Directed Evolution in this compound Research

High-throughput screening (HTS) and directed evolution are indispensable for accelerating discovery and optimization in this compound research. HTS enables the rapid evaluation of large libraries of genetic variants or chemical compounds, identifying those with desired characteristics, such as increased this compound production or specific biological activities ethz.chscilit.comresearchgate.net. For instance, a red-colored this compound has been utilized as a direct colorimetric indicator for intracellular malonyl-CoA levels, allowing for simple and rapid screening of bacterial strains with enhanced malonyl-CoA accumulation nih.gov. Directed evolution, an iterative process of mutagenesis and selection, can be applied to improve the efficiency, stability, or substrate specificity of enzymes involved in this compound biosynthesis scilit.comillinois.edu. This approach is particularly valuable when detailed structural and mechanistic information about the enzymes is limited researchgate.netillinois.edu. Techniques like random mutagenesis and DNA shuffling can generate diverse enzyme libraries, which are then screened using HTS methods to identify variants with improved performance scilit.com.

Application of Machine Learning and Artificial Intelligence in Production Optimization and Discovery

Machine learning (ML) and artificial intelligence (AI) are transforming the landscape of this compound research by enabling the analysis of complex biological data, optimizing production processes, and accelerating discovery. ML algorithms can analyze multi-omics data to identify correlations and predict optimal conditions for this compound biosynthesis researchgate.net. For example, ML-led semi-automated medium optimization has demonstrated remarkable success in increasing this compound production in Pseudomonas putida KT2440. This approach yielded 60% and 70% increases in titer and a 350% increase in process yield across different campaigns escholarship.orgresearchgate.netresearchgate.net. Explainable AI techniques further revealed that common salt (NaCl), at surprisingly high concentrations, was the most critical component influencing this compound production in this system escholarship.orgresearchgate.netresearchgate.net. Beyond optimization, AI can accelerate the discovery of novel this compound derivatives or potential biological targets by analyzing chemical structures and predicting biological activities, similar to its applications in drug discovery and target identification ijpsjournal.com. This integration of AI/ML into Design-Build-Test-Learn (DBTL) cycles offers a cost-effective and efficient strategy for advancing synthetic biology research escholarship.orgresearchgate.net.

Table 1: Impact of Machine Learning on this compound Production in Pseudomonas putida KT2440

| Metric | Improvement | Source |

| Titer Increase | 60% and 70% | escholarship.orgresearchgate.netresearchgate.net |

| Process Yield Increase | 350% | escholarship.orgresearchgate.netresearchgate.net |

Exploration of New Biological Functions and Ecological Roles of this compound

While this compound is known for certain properties, such as its role as an aromatic metabolite in streptomycetes and pseudomonads nih.gov, future research should focus on exploring novel biological functions and its broader ecological roles. This includes investigating potential new bioactivities beyond known antimicrobial or antioxidant properties, such as anti-inflammatory, anticancer, or signaling molecule roles frontiersin.org. Studies on this compound monooxygenase activity, for instance, suggest implications in biodegradation, offering insights for bioremediation strategies and the production or modification of novel compounds in biotechnology ontosight.ai. Furthermore, understanding this compound's involvement in interspecies interactions (e.g., plant-microbe, microbe-microbe) and its role in stress responses within organisms could reveal previously unrecognized ecological significance. Comprehensive in vivo studies and ecological investigations are essential to fully elucidate the diverse functions and environmental impact of this compound.

Q & A

Q. How is flaviolin utilized as a biosensor for malonyl-CoA quantification in microbial systems?

this compound serves as a colorimetric biosensor for malonyl-CoA by leveraging the enzymatic activity of 1,3,6,8-tetrahydroxynaphthalene synthase (THNS). THNS catalyzes the condensation of five malonyl-CoA molecules into 1,3,6,8-tetrahydroxynaphthalene (THN), which auto-oxidizes to this compound. This compound’s absorbance at 340 nm (OD340) correlates linearly with malonyl-CoA concentration, enabling spectrophotometric quantification . This method is cost-effective compared to HPLC or mass spectrometry, with minimal impact on microbial growth rates (e.g., E. coli doubling time: 52 minutes vs. 55 minutes for wild-type strains) .

Q. What are the key chemical properties of this compound that make it suitable for spectrophotometric assays?

this compound (C₁₀H₆O₅; MW 206.15 g/mol) is a 2,5,7-trihydroxy-1,4-naphthoquinone. Its conjugated aromatic structure allows strong absorption at 340 nm, facilitating rapid quantification. The compound’s stability under aerobic conditions and secretion from microbial cells into the extracellular medium simplify sample preparation .

Q. What is the standard protocol for quantifying this compound in experimental samples?

- Step 1 : Culture microbial strains expressing THNS under controlled conditions.

- Step 2 : Collect supernatant post-incubation.

- Step 3 : Measure OD340 using a spectrophotometer.

- Step 4 : Convert absorbance to this compound concentration via a standard curve (linear range: 0.5–40 mg/L) .

- Step 5 : Calculate malonyl-CoA levels using stoichiometry (5 malonyl-CoA → 1 THN → 1 this compound) .

| OD340 Range | This compound Concentration (mg/L) |

|---|---|

| 0.1–0.5 | 0.5–5 |

| 0.5–1.5 | 5–20 |

| 1.5–2.5 | 20–40 |

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound-based malonyl-CoA measurements and HPLC/MS data?

Discrepancies often arise from THNS enzyme kinetics (e.g., substrate inhibition) or this compound polymerization under high UV exposure. To mitigate:

Q. What factors influence this compound yield during scale-up from shake flasks to bioreactors?

Key factors include:

- CO₂ Levels : Optimal this compound production occurs at ~1.6 mM CO₂; higher concentrations saturate THNS activity .

- Oxygen Transfer : Ensure adequate aeration to prevent THN auto-oxidation bottlenecks.

- Bioreactor Geometry : Use baffled reactors to enhance mixing and minimize metabolic heterogeneity .

Q. How does THNS overexpression impact microbial growth and this compound production dynamics?

THNS overexpression in E. coli reduces the doubling time by only 3 minutes (52 vs. 55 minutes), indicating minimal metabolic burden. However, prolonged overexpression (>24 hours) can deplete acetyl-CoA pools, requiring fed-batch strategies to sustain malonyl-CoA flux .

Q. What enzymatic mechanisms govern this compound’s role in oxidative coupling reactions?

Cytochrome P450 enzymes (e.g., CYP158A2) catalyze this compound dimerization into biflaviolins (3,8'-bithis compound and 3,3'-bithis compound). Reaction optimization involves:

- pH control (6.5–7.5) to stabilize enzyme activity.

- Substrate feeding strategies to avoid product inhibition.

- HPLC/MS analysis for product identification .

Methodological Considerations

- Data Contradictions : If OD340 readings plateau despite increasing malonyl-CoA, check for THNS inhibition or this compound aggregation.

- Experimental Design : Include negative controls (e.g., THNS-knockout strains) to confirm this compound specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。